N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide
Overview
Description
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was first synthesized by AstraZeneca and approved by the US Food and Drug Administration (FDA) in 2015 for the treatment of non-small-cell lung cancer (NSCLC) patients with T790M mutation.
Mechanism of Action
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide selectively targets the mutated EGFR, inhibiting its activity and downstream signaling pathways, ultimately leading to cancer cell death. It has a higher affinity for T790M-mutated EGFR than wild-type EGFR, making it an effective treatment for NSCLC patients with this specific mutation.
Biochemical and Physiological Effects:
This compound has been shown to reduce tumor size and inhibit cancer cell growth in NSCLC patients with T790M mutation. It also has a favorable safety profile, with fewer adverse effects compared to traditional chemotherapy.
Advantages and Limitations for Lab Experiments
The advantages of using N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide in lab experiments include its high selectivity and potency, making it an effective tool for studying EGFR signaling pathways and cancer cell biology. However, its high cost and limited availability may limit its use in some research settings.
Future Directions
Future research directions for N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide include exploring its potential in combination with other targeted therapies and immunotherapies, investigating its efficacy in other cancer types, and developing new EGFR-TKIs with improved selectivity and potency. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to identify biomarkers for patient selection and monitoring.
Scientific Research Applications
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC patients with T790M mutation. It has shown significant improvement in progression-free survival and overall survival compared to traditional chemotherapy and other EGFR-TKIs.
properties
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5S2/c1-22(29(24,25)17-9-7-16(21)8-10-17)19-15-18(11-12-20(19)28-2)30(26,27)23-13-5-3-4-6-14-23/h7-12,15H,3-6,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOIXPOUDOFLHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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